2-furaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone
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Overview
Description
N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-furan-2-ylmethylene-hydrazine is a complex organic compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . The unique structure of this compound, which includes a triazine core substituted with piperidine and furan moieties, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-furan-2-ylmethylene-hydrazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with piperidine and furan-2-ylmethylene-hydrazine . The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to 70-80°C in a solvent like dioxane or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the yield and purity of the product while reducing reaction time . This method involves the use of a multimode reactor, which allows for efficient heating and mixing of the reactants.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-furan-2-ylmethylene-hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-furan-2-ylmethylene-hydrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antimalarial properties.
Medicine: Explored for its potential anticancer activity and as a monoamine oxidase inhibitor.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-furan-2-ylmethylene-hydrazine involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters, which may have therapeutic effects in conditions like depression and Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,3,5-triazine derivatives such as:
- 4,6-Dimethoxy-1,3,5-triazin-2-yl derivatives
- 4,6-Dipiperidino-1,3,5-triazin-2-yl derivatives
- 4,6-Dimorpholino-1,3,5-triazin-2-yl derivatives
Uniqueness
What sets N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-furan-2-ylmethylene-hydrazine apart is its unique combination of piperidine and furan moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H25N7O |
---|---|
Molecular Weight |
355.4g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H25N7O/c1-3-9-24(10-4-1)17-20-16(23-19-14-15-8-7-13-26-15)21-18(22-17)25-11-5-2-6-12-25/h7-8,13-14H,1-6,9-12H2,(H,20,21,22,23)/b19-14+ |
InChI Key |
KYNKNROVOLXNFQ-XMHGGMMESA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CO3)N4CCCCC4 |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=CO3)N4CCCCC4 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CO3)N4CCCCC4 |
Origin of Product |
United States |
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